molecular formula C12H4Cl4O B3066541 1,6,7,8-Tetrachlorodibenzofuran CAS No. 83704-33-0

1,6,7,8-Tetrachlorodibenzofuran

Cat. No.: B3066541
CAS No.: 83704-33-0
M. Wt: 306 g/mol
InChI Key: KOJMOXYETDLOPN-UHFFFAOYSA-N
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Description

1,6,7,8-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and toxicity. These compounds are often by-products of industrial processes involving chlorine, such as waste incineration and the production of chlorinated chemicals .

Preparation Methods

1,6,7,8-Tetrachlorodibenzofuran is not typically synthesized intentionally but is formed as a by-product in various industrial processes. These processes include the combustion of chlorinated organic materials and the production of chlorinated pesticides. The formation of this compound can occur under conditions such as high temperatures (above 150°C), alkaline environments, and exposure to UV light .

Chemical Reactions Analysis

1,6,7,8-Tetrachlorodibenzofuran can undergo several types of chemical reactions, including:

Mechanism of Action

The toxicity of 1,6,7,8-Tetrachlorodibenzofuran is primarily due to its ability to bind to the aryl hydrocarbon receptor (AhR). This binding leads to the activation of various genes involved in xenobiotic metabolism, resulting in toxic effects such as immunotoxicity, carcinogenicity, and endocrine disruption .

Comparison with Similar Compounds

1,6,7,8-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans (PCDFs) family, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicity.

Properties

IUPAC Name

1,6,7,8-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-6-2-1-3-8-9(6)5-4-7(14)10(15)11(16)12(5)17-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJMOXYETDLOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=CC(=C(C(=C3O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232546
Record name 1,6,7,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-33-0
Record name 1,6,7,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6,7,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6,7,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ7165USY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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